6-Chloro-4-hydroxycoumarin

描述

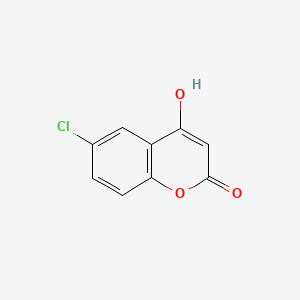

6-Chloro-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, characterized by the presence of a chlorine atom at the 6th position of the coumarin ring. This compound is known for its significant role in organic synthesis and its potential biological activities. It is a part of the coumarin family, which is widely recognized for its diverse pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxycoumarin typically involves the chlorination of 4-hydroxycoumarin. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

化学反应分析

Types of Reactions: 6-Chloro-4-hydroxycoumarin undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or reduced to form a methoxy group.

Acylation and Alkylation: The hydroxyl group can be acylated or alkylated to introduce different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties.

科学研究应用

Antioxidant Activity

Research indicates that 6-chloro-4-hydroxycoumarin exhibits substantial antioxidant properties. In a study assessing various coumarin derivatives, including this compound, it was found to demonstrate significant radical scavenging activity. The compound's ability to neutralize free radicals is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

- Methodology : The antioxidant capacity was evaluated using DPPH and ABTS assays.

- Findings : Compounds containing the this compound moiety showed IC50 values comparable to standard antioxidants, indicating their potential as therapeutic agents against oxidative damage .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound inhibits key enzymes involved in inflammation, such as cyclooxygenase (COX).

Case Study: Inhibition of COX Enzymes

- Methodology : The selectivity of this compound for COX-2 over COX-1 was assessed.

- Results : The compound exhibited a selectivity index significantly higher than that of aspirin, suggesting its potential as a safer alternative for treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains. Studies have shown that it possesses activity comparable to established antimicrobial agents.

Case Study: Antimicrobial Screening

- Methodology : Disk diffusion and broth microdilution methods were employed to assess antimicrobial activity.

- Results : this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. Its derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

- Methodology : The MTT assay was utilized to evaluate the cytotoxic effects on cancer cell lines (e.g., HepG2, MCF-7).

- Findings : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Notably, compounds derived from this compound showed enhanced selectivity towards cancer cells compared to non-cancerous cells .

Applications in Advanced Glycation End Products (AGEs) Inhibition

The role of this compound in inhibiting the formation of advanced glycation end products is noteworthy. These compounds are implicated in various chronic diseases, including diabetes and Alzheimer's disease.

Case Study: AGEs Formation Inhibition

作用机制

The mechanism of action of 6-Chloro-4-hydroxycoumarin involves its interaction with various molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The chlorine atom enhances its binding affinity to the enzyme, making it a potent inhibitor. Additionally, its antibacterial and antifungal activities are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

相似化合物的比较

4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.

6-Bromo-4-hydroxycoumarin: A brominated derivative with similar biological activities.

7-Hydroxycoumarin: Another hydroxycoumarin derivative with distinct photochemical properties.

Uniqueness: 6-Chloro-4-hydroxycoumarin is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity to various molecular targets. This makes it a valuable compound in the synthesis of biologically active molecules and in the study of enzyme inhibition mechanisms.

生物活性

6-Chloro-4-hydroxycoumarin is a notable compound within the coumarin family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound is characterized by a hydroxyl group at the 4-position and a chlorine atom at the 6-position of the coumarin ring. This structural modification enhances its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry and biochemistry.

Anticoagulant Properties

This compound exhibits significant anticoagulant activity, similar to other coumarin derivatives. It functions by inhibiting vitamin K-dependent clotting factors, thereby reducing blood coagulation. Research indicates that derivatives of 4-hydroxycoumarin, including this compound, show potent anticoagulant effects with minimal side effects compared to traditional anticoagulants like warfarin .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, synthesized derivatives have been tested against Mycobacterium tuberculosis, showing promising results . The structure-activity relationship suggests that the presence of the chloro substituent enhances its antimicrobial efficacy .

Antioxidant Activity

This compound also displays antioxidant properties. It has been reported to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Cytotoxic Effects

Recent studies have indicated that this compound can induce apoptosis in cancer cell lines. The compound's ability to influence cell signaling pathways related to apoptosis has been documented, suggesting its potential as an anticancer agent. For example, it has been shown to downregulate oncogene expression and inhibit cell proliferation in specific cancer types .

Synthesis and Characterization

Numerous studies have focused on the synthesis of this compound and its derivatives. For instance, a study synthesized various derivatives and characterized them using spectroscopic techniques such as NMR and IR spectroscopy. The synthesized compounds were evaluated for their biological activities, revealing significant antioxidant and antimicrobial effects .

Comparative Studies

A comparative study evaluated the biological activities of this compound against other coumarin derivatives. The results indicated that while many derivatives exhibit similar activities, the presence of the chlorine atom in this compound enhances its reactivity and biological potency compared to others like 4-hydroxycoumarin and 6-bromo-4-hydroxycoumarin .

Summary Table of Biological Activities

属性

IUPAC Name |

6-chloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZENGQNOATEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715781 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19484-57-2 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the potential applications of 6-chloro-4-hydroxycoumarin in medicinal chemistry?

A1: Research suggests that this compound can be used as a scaffold to synthesize various derivatives with potential biological activities. For instance, it has been utilized in the synthesis of benzopyrano(4,3-d)pyrimidine derivatives, which exhibit promising antimicrobial activities, including antibacterial, antifungal, and antitubercular properties []. Additionally, this compound derivatives complexed with nickel and enrofloxacin have shown enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore its potential in developing novel therapeutic agents.

Q2: How does the structure of this compound lend itself to forming complex organic molecules?

A2: The structure of this compound features reactive sites that can participate in various chemical reactions. For example, it can react with carbon subsulphide (C3S2) to yield polythiopyrones and thiazinethiones []. This reactivity makes it a valuable starting material for synthesizing complex heterocyclic compounds with potential biological activities.

Q3: Have there been any studies on the structure-activity relationships (SAR) of this compound derivatives?

A3: While the provided abstracts don't delve deep into specific SAR studies, the synthesis of various derivatives, like the benzopyrano(4,3-d)pyrimidines [] and nickel complexes with enrofloxacin [], suggests an inherent interest in understanding how structural modifications influence biological activity. These studies likely involve analyzing the impact of different substituents on the coumarin core on factors like target binding, potency, and selectivity.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Researchers rely on various spectroscopic and analytical techniques to characterize this compound and its derivatives. Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei, both 1H and 13C NMR are commonly used [, , ].* Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , ].* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound [, , ].* Elemental Analysis: Confirms the elemental composition of the compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。